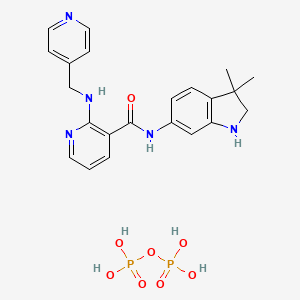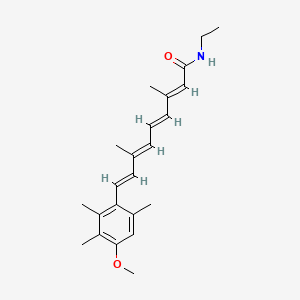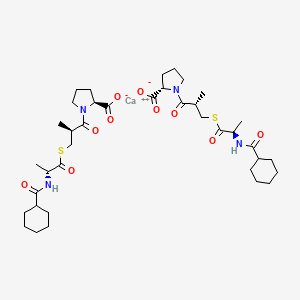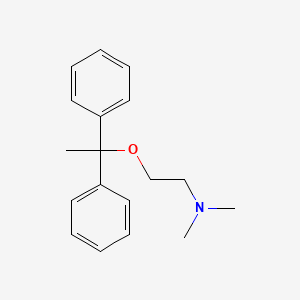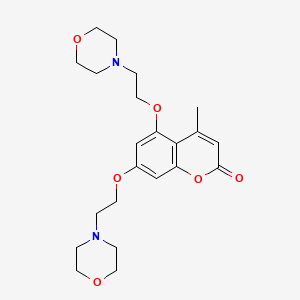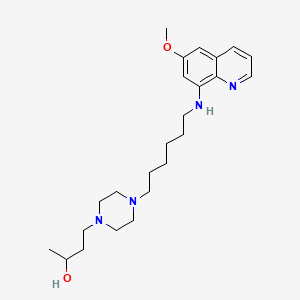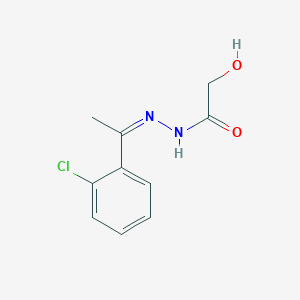
Contezolid
描述
It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae . Contezolid has shown promise in treating complicated skin and soft tissue infections (cSSTI) and has a significantly improved safety profile compared to other oxazolidinones .
准备方法
合成路线和反应条件: 康替唑利德是通过一系列化学反应合成的,这些反应涉及噁唑烷酮环的形成。 关键步骤包括异恶唑衍生物与三氟甲基取代的苯甲醛缩合,然后环化形成噁唑烷酮核心 . 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。
工业生产方法: 康替唑利德的工业生产涉及扩大合成路线,以便大规模生产该化合物。 该过程需要优化反应条件、纯化步骤和质量控制措施,以确保最终产品符合药物使用的要求 .
化学反应分析
反应类型: 康替唑利德会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是 2,3-二氢吡啶-4-酮 (DHPO) 环的氧化开环,该反应由非 P450 酶催化 .
常用试剂和条件: 康替唑利德合成和反应中常用的试剂包括有机溶剂、催化剂和氧化剂。 例如,氧化开环反应涉及含黄素的单加氧酶 (FMO) 和其他非 P450 酶 .
主要形成的产物: 康替唑利德反应形成的主要产物包括羟乙基氨基丙酸和羧甲基氨基丙酸,它们是通过 DHPO 环的氧化开环产生的代谢物 .
科学研究应用
康替唑利德在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学领域,它用作研究噁唑烷酮类药物的合成和反应的模型化合物 . 在生物学和医学领域,康替唑利德被用于研究抗生素耐药机制,并开发针对耐药细菌感染的新疗法 .
作用机制
康替唑利德通过抑制细菌蛋白质合成发挥作用。 它与细菌核糖体的肽酰转移酶中心结合,阻止肽键的形成,从而抑制细菌的生长 . 这种机制与其他噁唑烷酮类药物相似,但康替唑利德减少了骨髓抑制和单胺氧化酶抑制 (MAOI) 的可能性,使其成为更安全的替代品 .
相似化合物的比较
康替唑利德属于噁唑烷酮类抗生素,包括其他化合物,如利奈唑胺和替地唑胺磷酸盐 . 与这些化合物相比,康替唑利德具有独特的化学结构,赋予其更高的安全性,更高的疗效。 例如,与利奈唑胺相比,它具有更低的骨髓抑制和 MAOI 可能性 . 此外,康替唑利德对耐药革兰氏阳性病原体显示出相当或更好的疗效 .
类似化合物列表:- 利奈唑胺
- 替地唑胺磷酸盐
- 苏地唑胺
属性
IUPAC Name |
(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c19-12-7-13(15(20)16(21)17(12)24-4-1-10(26)2-5-24)25-9-11(29-18(25)27)8-22-14-3-6-28-23-14/h1,3-4,6-7,11H,2,5,8-9H2,(H,22,23)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYVXZZUMRQAX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CNC4=NOC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112968-42-9 | |
| Record name | Contezolid [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1112968429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRX-I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12796 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CONTEZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B669M62ELP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



